N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
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Overview
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide” is a complex organic compound that features a variety of functional groups, including methoxy, oxo, sulfanyl, and dioxolo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide” typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxyphenyl ethylamine, benzoyl chloride, and other reagents necessary for forming the quinazolinone and dioxolo structures.
Formation of the Quinazolinone Core: This step might involve the reaction of an anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfanyl Group: This could be achieved by reacting the quinazolinone intermediate with a thiol compound under oxidative conditions.
Attachment of the Dioxolo Group: This step might involve the cyclization of a suitable diol with a quinazolinone intermediate.
Final Coupling Reaction: The final step could involve coupling the quinazolinone intermediate with 3,4-dimethoxyphenyl ethylamine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural complexity suggests it could interact with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. For example, it might be screened for activity against cancer cells, bacteria, or viruses.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it might bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide: is similar to other quinazolinone derivatives, which are known for their diverse biological activities.
This compound: is also similar to other benzamide derivatives, which are often used in medicinal chemistry.
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which might confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(8-oxo-6-phenacylsulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31N3O7S/c1-42-29-13-10-22(16-30(29)43-2)14-15-36-33(40)25-11-8-23(9-12-25)19-38-34(41)26-17-31-32(45-21-44-31)18-27(26)37-35(38)46-20-28(39)24-6-4-3-5-7-24/h3-13,16-18H,14-15,19-21H2,1-2H3,(H,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIBFWNQZXLXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)C6=CC=CC=C6)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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